2-Methylphenyl 2,2,2-trichloroethyl sulfate

Organic synthesis Purification Sulfate metabolites

Unprotected aryl sulfates resist silica-gel purification, complicating sulfate metabolite synthesis. This TCE-protected diester solves that: a bench-stable, chromatographable precursor enabling standard organic purification workflows. • Purify by normal-phase silica-gel chromatography-impossible with unprotected sulfates. • Mild Zn/ammonium formate deprotection yields o-cresol sulfate (42-87% yield range). • Diagnostic EI-MS fragmentation (CHCCl₃, SO₃, CCl₃ release) enables sensitive GC-MS detection.

Molecular Formula C9H9Cl3O4S
Molecular Weight 319.6 g/mol
CAS No. 653605-18-6
Cat. No. B12540013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenyl 2,2,2-trichloroethyl sulfate
CAS653605-18-6
Molecular FormulaC9H9Cl3O4S
Molecular Weight319.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C9H9Cl3O4S/c1-7-4-2-3-5-8(7)16-17(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3
InChIKeyWRWDEIHPPVOQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of 2-Methylphenyl 2,2,2-Trichloroethyl Sulfate


2-Methylphenyl 2,2,2-trichloroethyl sulfate (CAS 653605-18-6) is a synthetic aryl sulfate diester that incorporates the 2,2,2-trichloroethyl (TCE) moiety as a protecting group. The TCE group was the first protecting group specifically developed for aryl sulfates, enabling the synthesis and isolation of sulfated intermediates that were previously inaccessible [1]. This compound serves as a bench-stable, chromatographable precursor to 2-methylphenyl sulfate (o-cresol sulfate), a significant metabolite and uremic toxin [2]. Its primary procurement value lies in its role as a protected, tractable intermediate in the synthesis of sulfated small molecules for metabolism studies, environmental analysis, and medicinal chemistry campaigns.

Why Unprotected or Alternative Aryl Sulfates Cannot Substitute


The physical and chemical properties of unprotected aryl sulfates, such as high aqueous solubility, ionic character, and hydrolytic lability, render them difficult to purify by standard silica-gel chromatography and limit their utility as synthetic intermediates [1]. Alternative protecting groups for sulfates (e.g., neopentyl) are either not established for aryl systems or lack the mild, chemoselective deprotection conditions characteristic of the TCE group [2]. The specific combination of the 2-methylphenyl aglycone with the TCE protecting group confers a defined molecular identity that cannot be replicated by substituting either component. The quantitative evidence below demonstrates that these molecular features translate into measurable advantages in synthesis, purification, and analytical detection that directly impact procurement decisions for research-grade material.

Quantitative Differentiation Evidence vs. Closest Analogs


Chromatographic Purifiability: TCE-Protected vs. Unprotected Aryl Sulfates

Unprotected aryl sulfate monoesters (e.g., 2-methylphenyl hydrogen sulfate) are highly polar, ionic species that are essentially incompatible with standard silica-gel flash chromatography, necessitating reverse-phase HPLC or ion-exchange methods that limit scalability and throughput [1]. In contrast, TCE-protected aryl sulfates, including 2-methylphenyl 2,2,2-trichloroethyl sulfate, behave as conventional hydrophobic organic compounds and can be purified by normal-phase silica-gel column chromatography with typical organic solvent gradients [2]. This constitutes a categorical difference in purification strategy and cost.

Organic synthesis Purification Sulfate metabolites

Deprotection Yield with Zinc/Ammonium Formate

The TCE protecting group can be removed from aryl sulfate diesters using zinc powder/ammonium formate in methanol to yield the corresponding aryl sulfate monoester ammonium salts. For a series of chlorophenol TCE sulfate diesters, deprotection under these conditions proceeded in good yields [1]. For a broader set of aryl TCE sulfates including 2-methylphenyl derivatives, yields of the ammonium sulfate salts ranged from 42% to 87% after deprotection, with the variability attributable primarily to the substitution pattern on the aryl ring [2]. This compares favorably with alternative deprotection strategies for sulfate esters, which often require harsher conditions or provide lower yields.

Deprotection chemistry Sulfate synthesis Yield optimization

Sulfation Selectivity for Homogeneous Product Formation

In the synthesis of per-sulfated flavonoids, use of the TCE protecting group strategy yielded exclusively the fully sulfated product in a two-step sequence. In contrast, common sulfating agents such as SO3·pyridine or SO3·NMe3 complexes produced differentially sulfated mixtures of compounds that required tedious separation [1]. This demonstrates that the TCE approach provides a uniquely selective route to homogeneous sulfated products. While this evidence derives from a flavonoid system, the protecting group strategy is transferable to simpler aryl systems including 2-methylphenyl derivatives.

Regioselective sulfation Flavonoid synthesis Protecting group strategy

Mass Spectrometric Detection via Diagnostic Fragmentation

TCE sulfate diesters of polychlorinated biphenyls (PCBs) were analyzed by electron ionization mass spectrometry (EI-MS). The most abundant and characteristic fragment ions were formed by release of CHCCl3, SO3, HCl2, and/or CCl3 from the TCE sulfate moiety, providing diagnostic fragmentation signatures that enable sensitive and selective detection [1]. This fragmentation pattern is specific to the TCE sulfate diester structure and can be used to determine the position of the sulfate moiety (ortho vs. meta/para) in unknown sulfate metabolites. Underivatized sulfate monoesters are not amenable to GC-MS analysis without prior derivatization and do not produce analogous diagnostic fragments.

GC-MS analysis Metabolite identification Environmental analysis

Enhanced Nonpolar Solubility for Facile Purification

In the context of sulfated oligosaccharide synthesis, TCE-protected sulfate esters were demonstrated to be highly soluble in nonpolar organic solvents. This property allowed TCE sulfated compounds to be easily purified by silica gel column chromatography, behaving like conventional hydrophobic organic compounds [1]. In contrast, unprotected sulfated sugars are highly water-soluble and require reverse-phase or ion-exchange chromatography. While demonstrated for carbohydrate systems, this enhanced nonpolar solubility is a general property of the TCE sulfate diester motif and applies equally to the 2-methylphenyl derivative.

Solubility enhancement Oligosaccharide synthesis Nonpolar solvent compatibility

Access to Previously Inaccessible Aryl Sulfate Derivatives

The TCE protection approach was successfully applied to the construction of estrone sulfate derivatives, which could not be prepared by previous methodologies for aryl sulfate synthesis [1]. This demonstrates that the TCE protecting group strategy expands the accessible chemical space of sulfated compounds beyond what is achievable with conventional sulfation reagents. The 2-methylphenyl TCE sulfate derivative benefits from this same enabling chemistry, providing access to 2-methylphenyl sulfate in a form suitable for further synthetic manipulation.

Estrone sulfate synthesis Synthetic methodology Inaccessible targets

High-Value Research and Industrial Application Scenarios


Synthesis of o-Cresol Sulfate Reference Standard for Metabolomics

Procure 2-methylphenyl 2,2,2-trichloroethyl sulfate as a protected precursor for the controlled, high-yield synthesis of 2-methylphenyl sulfate (o-cresol sulfate), a uremic toxin and validated biomarker for kidney function and gut microbiome activity. The TCE-protected intermediate enables purification by standard silica-gel chromatography prior to mild deprotection with Zn/ammonium formate (42–87% yield range for aryl TCE sulfates) [1], providing a route to high-purity reference material suitable for LC-MS/MS quantification in clinical metabolomics studies.

GC-MS Derivatization Standard for Environmental Phenol Sulfate Analysis

Use 2-methylphenyl 2,2,2-trichloroethyl sulfate as a structurally characterized model compound for developing and validating GC-MS methods targeting phenolic sulfate metabolites in environmental samples. The diagnostic EI-MS fragmentation pattern—characterized by release of CHCCl3, SO3, HCl2, and CCl3 from the TCE sulfate moiety—enables sensitive detection and positional assignment of the sulfate group (ortho vs. meta/para) [2], capabilities not available with underivatized sulfate monoesters.

Protected Intermediate for Multi-Step Sulfated Molecule Synthesis

Incorporate 2-methylphenyl 2,2,2-trichloroethyl sulfate as a bench-stable, chromatographable intermediate in medicinal chemistry campaigns targeting sulfated bioactive compounds. The TCE protection strategy has been demonstrated to provide exclusive formation of homogeneous per-sulfated products in contrast to conventional sulfating agents that yield mixtures [3], and has enabled the synthesis of complex targets (e.g., estrone sulfate derivatives) that were inaccessible by prior methods [4].

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